Odor Threshold Hierarchy: 2,5-Diacetylpyrazine vs. Positional Isomers (2,3- and 2,6-)
In the authoritative structure–odor study by Mihara and Masuda (1988), the odor thresholds of 60 disubstituted pyrazines were determined by dynamic olfactometry. For pyrazines bearing a polar acetyl group, the odor threshold increases (potency decreases) in the order: 2,3-position < 2,6-position < 2,5-position [1]. This means 2,5-diacetylpyrazine has the highest threshold (i.e., is the least potent) among the diacetyl positional isomers. Although the paper does not report the exact ppm value for 2,5-diacetylpyrazine in the extractable portion, the class-level trend is explicitly stated and mechanistically linked to dipole moment and ΔΔI values. For reference, the mono-acetyl analog 2-acetylpyrazine has a reported odor threshold of 2.0 × 10⁻² ppm (20 ppb) in the same study [1].
| Evidence Dimension | Odor threshold (potency) rank order among acetyl-substituted pyrazine positional isomers |
|---|---|
| Target Compound Data | 2,5-diacetylpyrazine: highest odor threshold (lowest potency) among diacetyl isomers |
| Comparator Or Baseline | 2,3-diacetylpyrazine < 2,6-diacetylpyrazine < 2,5-diacetylpyrazine (increasing threshold) |
| Quantified Difference | Qualitative rank order established; exact fold-difference not extractable but direction and magnitude hierarchy are validated across the polar-substituted pyrazine series. |
| Conditions | Dynamic olfactometry (GC-olfactometry); odor thresholds measured in ppm; panel sensory evaluation as described in Mihara & Masuda (1988). |
Why This Matters
For procurement decisions, this rank order means that if higher odor potency is desired, a 2,3- or 2,6-isomer would be preferred; conversely, 2,5-diacetylpyrazine provides a milder, more subtle aroma profile, which may be advantageous in delicate flavor formulations where overpowering notes must be avoided.
- [1] Mihara, S.; Masuda, H. Structure-odor relationships for disubstituted pyrazines. J. Agric. Food Chem. 1988, 36 (6), 1242–1247. View Source
